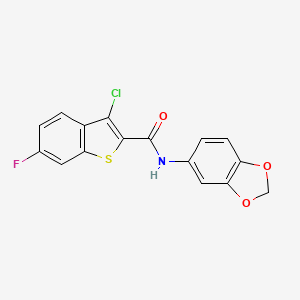

N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a benzodioxole moiety, a benzothiophene core, and various functional groups such as chloro and fluoro substituents. The unique arrangement of these groups contributes to its diverse chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate as the base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to remove or alter specific substituents, such as the chloro or fluoro groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl moieties .

Applications De Recherche Scientifique

N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer treatment and other therapeutic areas. This article aims to explore its applications, supported by comprehensive data and case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown selective cytotoxicity against various cancer cell lines.

Case Study: Structure-Activity Relationship (SAR)

A review of related compounds demonstrated that modifications in the benzothiophene structure significantly impacted their anticancer activity. For example:

- Compound A showed an IC50 of 10 µM against colorectal adenocarcinoma (HCT116).

- Compound B , with slight structural variations, exhibited lower selectivity but improved overall cytotoxicity across multiple cancer types.

Table 2: Anticancer Activity Overview

| Compound | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| N-(1,3-benzodioxol...) | HCT116 (Colorectal) | 10 | High |

| Compound A | MDA-MB231 (Breast) | 25 | Moderate |

| Compound B | A549 (Lung) | 43.6 | Low |

Antimicrobial Properties

There is emerging evidence suggesting that compounds with similar structures may also possess antimicrobial properties. This could open new avenues for treating infections resistant to conventional antibiotics.

Neuroprotective Effects

Some derivatives have been studied for neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier due to their lipophilic nature makes them candidates for further investigation in this area.

Mécanisme D'action

The mechanism by which N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide exerts its effects involves the modulation of microtubule assembly. The compound suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and subsequent cell apoptosis. This mechanism is particularly relevant in the context of its anticancer activity, as it disrupts the normal division of cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide: This compound shares the benzodioxole moiety and has been studied for its anticancer properties.

1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzodioxole group and have shown activity against various cancer cell lines.

Uniqueness

N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents, along with the benzothiophene core, differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent .

Activité Biologique

N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide is a complex organic compound notable for its potential biological activities. This article will explore its synthesis, biological effects, and implications for medicinal chemistry, particularly in the context of anticancer research.

Chemical Structure and Synthesis

The compound features a benzodioxole ring , which is known for its role in various bioactive molecules, and a benzothiophene moiety that contributes to its pharmacological properties. The synthesis typically involves multiple steps, including the formation of the benzodioxole structure through cyclization reactions and subsequent modifications to introduce the chloro and fluoro substituents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, benzodioxole derivatives have been investigated for their cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells.

Key Findings:

- Cytotoxicity: Compounds derived from benzodioxole exhibited significant cytotoxicity against A549 and C6 cells with varying selectivity towards normal cells (NIH/3T3 mouse embryonic fibroblast) .

- Mechanism of Action: The most effective compounds demonstrated increased apoptosis rates and disrupted mitochondrial membrane potential, indicating a potential mechanism involving mitochondrial pathways .

Enzyme Inhibition

In addition to anticancer activity, these compounds may also act as inhibitors of specific enzymes. For example:

- Cholinesterase Inhibition: Studies have shown that certain benzodioxole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), although the relationship between this inhibition and anticancer activity appears limited .

Table 1: Cytotoxic Effects of Benzodioxole Derivatives

| Compound | Cell Line | IC50 (µM) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|---|---|

| Control | A549 | - | 3.1 | 0.0 |

| Compound 5 | A549 | 12.0 | 23.7 | 12.1 |

| Compound 10 | C6 | 15.0 | 15.8 | 6.2 |

| Cisplatin | A549 | 10.0 | 32.4 | 16.3 |

This table summarizes the cytotoxic effects observed in a study where various compounds were tested against A549 and C6 cell lines .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are critical for therapeutic applications. However, detailed studies on its toxicity are necessary to establish safety profiles for clinical use.

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClFNO3S/c17-14-10-3-1-8(18)5-13(10)23-15(14)16(20)19-9-2-4-11-12(6-9)22-7-21-11/h1-6H,7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAJFLKVVVZUDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.